tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane
Description
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is an organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether group linked to a phenoxy-ethoxy chain terminated with a vinyl substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group for alcohols or as a precursor in polymer chemistry due to its vinyl functionality. Its stability under basic and mildly acidic conditions, coupled with selective deprotection strategies, enhances its utility in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl-[2-(4-ethenylphenoxy)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBVCMVTRABPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane typically involves the following steps:
Preparation of 4-vinylphenol: This can be synthesized via the dehydrogenation of 4-ethylphenol or through the Heck reaction of styrene with phenol.
Formation of 2-(4-vinyl-phenoxy)-ethanol: This intermediate is prepared by reacting 4-vinylphenol with ethylene oxide under basic conditions.
Silylation: The final step involves the reaction of 2-(4-vinyl-phenoxy)-ethanol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane can undergo oxidation reactions, particularly at the vinyl group, forming epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
- Various substituted phenoxy derivatives from substitution reactions.
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is used as a precursor for the introduction of vinyl-phenoxy-ethoxy groups into larger molecules. It serves as a building block in the synthesis of complex organic compounds.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development where organosilicon compounds are of growing interest.
Industry
In materials science, this compound can be used in the development of silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane exerts its effects depends on the specific reactions it undergoes. For instance, in polymerization reactions, the vinyl group can participate in radical polymerization, forming long-chain polymers. The silicon atom can also form strong bonds with oxygen, contributing to the stability and durability of the resulting materials.
Comparison with Similar Compounds
tert-Butyl dimethyl(2-(2-(trifluoromethyl)phenoxy)ethoxy)silane
- Structure: Differs by a trifluoromethyl (-CF₃) group at the ortho position of the phenoxy ring.
- Properties : The electron-withdrawing -CF₃ group increases electrophilicity at the aromatic ring, enhancing resistance to nucleophilic attack compared to the vinyl-substituted analogue.
- Synthesis : Achieved in 88% yield via nucleophilic substitution, with purification by column chromatography .
(R)-tert-Butyl(3-(4-methoxybenzyloxy)pent-4-ynyloxy)diphenylsilane
- Structure : Contains a diphenylsilyl group, a methoxybenzyloxy chain, and a terminal alkyne.
- Properties : The diphenylsilyl group offers greater steric hindrance than TBDMS, while the alkyne enables click chemistry applications. Chiral synthesis using Ti(OiPr)₄ and (-)-DET highlights enantioselective utility absent in the target compound .
tert-Butyl((2E,4E)-2,4-hexadienyloxy)diphenylsilane
- Structure: Features a conjugated diene system instead of a phenoxy-ethoxy chain.
- Synthesized in 92% yield using Rh(dppp)₂Cl catalysis .
Physical and Chemical Properties
Reactivity and Functional Group Transformations
- Deprotection : The TBDMS group in the target compound is cleaved selectively using fluoride sources (e.g., TBAF), similar to tert-Butyl-dimethyl-[2-(3-oxetan-3-yl-phenyl)-ethoxy]-silane, which undergoes deprotection with TBAF/THF at -70°C .
- Vinyl Reactivity: The terminal vinyl group enables radical polymerization or thiol-ene reactions, contrasting with tert-Butyl(dimethyl)[(4-methylidenehex-5-yn-1-yl)oxy]silane, where the methylidene and alkyne groups permit cycloaddition or Sonogashira coupling .
Biological Activity
The compound tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane (commonly referred to as TBDMVE) is a silane derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of TBDMVE, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
TBDMVE is characterized by its silane backbone, with a tert-butyl group and a vinyl-phenoxy-ethoxy substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and interaction with biological molecules.
- Antioxidant Properties : TBDMVE has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Studies indicate that TBDMVE may modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
- Cell Proliferation : Preliminary data suggest that TBDMVE can influence cell proliferation. In certain cancer cell lines, it appears to inhibit growth by inducing apoptosis, although the exact pathways remain to be fully elucidated.
In Vitro Studies
Table 1 summarizes key findings from various in vitro studies assessing the biological activity of TBDMVE:
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | U937 Macrophages | 10 µM | Reduced IL-6 production |
| Study 2 | A549 Lung Cells | 5 µM | Induced apoptosis |
| Study 3 | H441 Bronchiolar Cells | 20 µM | Decreased oxidative stress markers |
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of TBDMVE, researchers utilized DPPH and ABTS assays. The results indicated that TBDMVE exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of TBDMVE involved treating U937 macrophages with lipopolysaccharide (LPS) to induce inflammation. The addition of TBDMVE significantly lowered the expression of inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
